molecular formula C13H16N2O2 B2513711 Tert-butyl 5-amino-1H-indole-6-carboxylate CAS No. 2287271-46-7

Tert-butyl 5-amino-1H-indole-6-carboxylate

Cat. No.: B2513711
CAS No.: 2287271-46-7
M. Wt: 232.283
InChI Key: PLLXWSZLQMMUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-1H-indole-6-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods such as the Fischer indole synthesis, Bartoli indole synthesis, or the Nenitzescu indole synthesis.

    Introduction of Functional Groups: The tert-butyl group is introduced via alkylation reactions, while the amino group can be introduced through nitration followed by reduction or direct amination. The carboxylate group is typically introduced through carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

Tert-butyl 5-amino-1H-indole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-1H-indole-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    5-nitroindole: An indole derivative with a nitro group instead of an amino group.

    Tert-butyl 5-bromo-1H-indole-6-carboxylate: A similar compound with a bromine atom instead of an amino group.

Uniqueness: Tert-butyl 5-amino-1H-indole-6-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, affecting its interactions and stability.

Properties

IUPAC Name

tert-butyl 5-amino-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)9-7-11-8(4-5-15-11)6-10(9)14/h4-7,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLXWSZLQMMUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C2C=CNC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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